molecular formula C12H13N3O2 B121212 Farampator-d10 CAS No. 211735-93-2

Farampator-d10

Cat. No.: B121212
CAS No.: 211735-93-2
M. Wt: 241.31 g/mol
InChI Key: XFVRBYKKGGDPAJ-OKVOLUEJSA-N
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Description

Farampator-d10 is a synthetic compound known for its unique chemical structure and properties. This compound is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. The presence of deuterium atoms in the piperidine ring enhances its stability and alters its chemical behavior, making it a valuable compound for various scientific research applications.

Scientific Research Applications

Farampator-d10 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Farampator-d10 is an AMPA receptor positive modulator . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Its modulation can influence synaptic transmission and plasticity, contributing to learning and memory processes.

Mode of Action

As an AMPA receptor positive modulator, this compound enhances the activity of these receptorsThis modulation results in increased excitatory synaptic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway. By modulating AMPA receptors, it influences the synaptic transmission of glutamate, the most abundant excitatory neurotransmitter in the nervous system. The downstream effects of this modulation can include enhanced cognitive function, as AMPA receptor activity is crucial for learning and memory .

Result of Action

The modulation of AMPA receptors by this compound can lead to enhanced cognitive function. It has potential in treating disorders characterized by cognitive deficits such as Alzheimer’s disease and schizophrenia . The exact molecular and cellular effects of this compound’s action depend on the specific context of its use, including the presence of other drugs, the individual’s health status, and more.

Biochemical Analysis

Biochemical Properties

Farampator-d10 plays a significant role in biochemical reactions by modulating the activity of AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors are crucial for fast synaptic transmission in the central nervous system. This compound enhances the activity of AMPA receptors by binding to a specific site on the receptor, leading to increased ion flow and synaptic transmission . This interaction primarily involves the receptor’s ligand-binding domain, where this compound stabilizes the receptor in its active conformation .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By enhancing AMPA receptor activity, this compound promotes synaptic plasticity, which is essential for learning and memory . This compound also affects cell signaling pathways, including the activation of downstream kinases and transcription factors that regulate gene expression . Additionally, this compound has been shown to impact cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AMPA receptor’s ligand-binding domain, where it acts as a positive allosteric modulator . This binding increases the receptor’s affinity for glutamate, the primary excitatory neurotransmitter in the brain, leading to enhanced receptor activation and synaptic transmission . This compound also influences gene expression by activating transcription factors that regulate the expression of genes involved in synaptic plasticity and neuronal survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound enhances synaptic transmission and plasticity, leading to improved cognitive function . Prolonged exposure to this compound can result in receptor desensitization and reduced efficacy . The stability of this compound in laboratory conditions is relatively high, but it can degrade over extended periods, affecting its long-term efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound enhances cognitive function and synaptic plasticity without significant adverse effects . At higher doses, the compound can cause toxicity, including neuronal damage and behavioral changes . Threshold effects have been observed, where the benefits of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and energy production . The compound interacts with enzymes such as glutamate dehydrogenase and pyruvate dehydrogenase, influencing metabolic flux and metabolite levels . This compound also affects the levels of neurotransmitters like glutamate and GABA, which are critical for synaptic transmission and neuronal function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution in the brain . This compound tends to accumulate in regions with high AMPA receptor density, such as the hippocampus and cortex . This localization is crucial for its effects on synaptic plasticity and cognitive function .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft and postsynaptic density, where it interacts with AMPA receptors . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the receptors to exert its modulatory effects . This compound may also undergo post-translational modifications that affect its targeting and function within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Farampator-d10 involves several steps. One common method includes the reaction of 2,1,3-benzoxadiazole with a deuterated piperidine derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatography techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Farampator-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxadiazole derivatives, while reduction reactions may produce reduced piperidine derivatives .

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-yl-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2/i1D2,2D2,3D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVRBYKKGGDPAJ-OKVOLUEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NON=C3C=C2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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